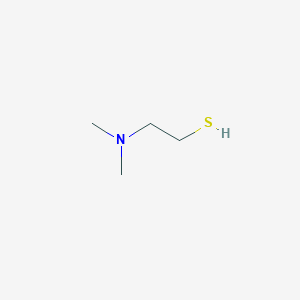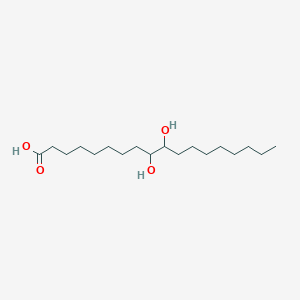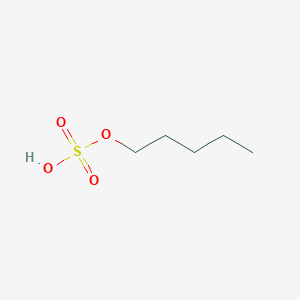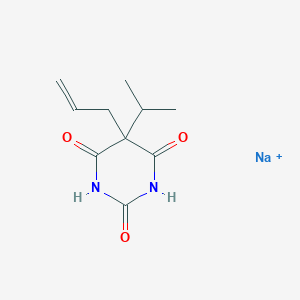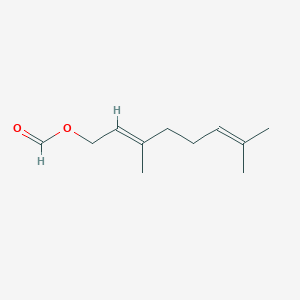
ゲラニル蟻酸
概要
説明
Geranyl formate is an organic compound with the molecular formula C11H18O2. It is a colorless to light yellow liquid with a pleasant, fresh, and floral aroma. This compound is primarily used in the fragrance industry due to its appealing scent, which is reminiscent of roses and other floral notes .
科学的研究の応用
Geranyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Geranyl formate is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is widely used in the fragrance industry to create perfumes, lotions, and other scented products
作用機序
Target of Action
Geranyl formate is a naturally occurring ester found in various essential oils It’s known that geranyl formate and similar compounds interact with a variety of cellular targets, including enzymes and receptors, to exert their biological effects .
Mode of Action
It’s known that geranyl formate, like other terpenes, can interact with cellular targets to modulate their function . This can lead to changes in cellular processes and responses. More research is needed to fully understand the specific interactions of geranyl formate with its targets.
Biochemical Pathways
Geranyl formate is a derivative of geraniol, a monoterpenoid alcohol . Geraniol is involved in the biosynthesis of several important biochemical compounds . It’s converted into geranyl pyrophosphate, a key intermediate in the biosynthesis of terpenes . Geranyl formate may also be involved in similar biochemical pathways, but more research is needed to confirm this.
Result of Action
Geranyl formate and similar compounds are known to have various biological activities, including antioxidant and anti-inflammatory properties . More research is needed to fully understand the specific effects of geranyl formate’s action.
Action Environment
The action, efficacy, and stability of geranyl formate can be influenced by various environmental factors. For example, the presence of other compounds can affect the solubility and bioavailability of geranyl formate. Additionally, factors such as temperature, pH, and light exposure can influence the stability of geranyl formate . More research is needed to fully understand how environmental factors influence the action of geranyl formate.
準備方法
Synthetic Routes and Reaction Conditions: Geranyl formate is typically synthesized through the esterification of geraniol with formic acid. The reaction is catalyzed by an acid, often in the presence of anhydrous calcium chloride to facilitate the process. The reaction conditions usually involve heating the mixture to around 100°C .
Industrial Production Methods: In industrial settings, geranyl formate can also be produced using ionic liquid catalysts. This method offers advantages such as high efficiency, mild reaction conditions, and simpler post-reaction treatment. The ionic liquid catalyzes the esterification reaction between formic acid and geraniol, resulting in the formation of geranyl formate .
化学反応の分析
Types of Reactions: Geranyl formate undergoes various chemical reactions, including:
Oxidation: Geranyl formate can be oxidized to form geranyl formate oxide.
Reduction: It can be reduced to form geraniol.
Substitution: Geranyl formate can participate in substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products:
Oxidation: Geranyl formate oxide.
Reduction: Geraniol.
Substitution: Various substituted geranyl derivatives depending on the reagents used.
類似化合物との比較
Geraniol: A monoterpenoid and an alcohol, geraniol is the primary component of citronella oil and rose oil. It shares a similar floral scent with geranyl formate but differs in its chemical structure and properties.
Citronellol: Another monoterpenoid, citronellol has a similar scent profile but is primarily used as an insect repellent.
Linalool: A naturally occurring terpene alcohol, linalool has a floral scent and is used in various fragrance products.
Uniqueness of Geranyl Formate: Geranyl formate stands out due to its unique ester structure, which imparts a distinct floral aroma that is highly valued in the fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
特性
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMZVFJYMPNUCT-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC=O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047614 | |
| Record name | Geranyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colorless to pale yellow liquid/fresh, leafy, rose-like odour | |
| Record name | Geranyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 3 ml 80% alcohol (in ethanol) | |
| Record name | Geranyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.906-0.920 | |
| Record name | Geranyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
105-86-2 | |
| Record name | Geranyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-formate, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geranyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72O586X6ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the reported antifungal properties of geranyl formate?
A1: Geranyl formate exhibits fungicidal activity against Candida albicans and Cryptococcus neoformans, fungi associated with candidiasis and cryptococcosis, respectively. [] This antifungal activity appears to be temperature-independent, suggesting a mechanism other than membrane disruption or cell division inhibition. []
Q2: Has geranyl formate demonstrated any insecticidal properties?
A2: Yes, geranyl formate shows larvicidal activity against Aedes aegypti mosquitoes. [] Its LD50 value against one-day-old larvae was determined to be 58.5 ppm. []
Q3: Can geranyl formate act as a pheromone?
A3: Research indicates that geranyl formate functions as an aggregation pheromone for both the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus). [] This discovery holds potential for developing novel house dust mite control strategies.
Q4: Does geranyl formate play a role in plant-insect interactions?
A4: Studies suggest that geranyl formate, emitted by apple trees, plays a role in the olfactory system of the apple buprestid beetle (Agrilus mali). [] The beetle's odorant binding protein 8 (AmalOBP8) demonstrates a strong binding affinity for geranyl formate. [] This interaction likely contributes to the beetle's ability to locate host plants.
Q5: What is the molecular formula and weight of geranyl formate?
A5: Geranyl formate has the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol.
Q6: How is geranyl formate typically analyzed?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify geranyl formate in various matrices, including essential oils and plant extracts. [, , , ]
Q7: How does the extraction method influence the analysis of geranyl formate?
A7: Headspace-solid phase microextraction (HS-SPME) and conventional steam distillation (SD) can yield different geranyl formate concentrations in hop samples. [] This difference highlights the importance of selecting an appropriate extraction method based on the sample matrix and research objectives.
Q8: Are there any alternative extraction methods for geranyl formate?
A8: Yes, hydrodistillation is another common method used for extracting geranyl formate, particularly from plant materials like rose-scented geranium. [, , ]
Q9: What factors can influence the geranyl formate content in plants?
A9: Several factors influence the concentration of geranyl formate in plants. These include:
- Cultivar: Different cultivars of the same plant species can exhibit variations in their essential oil profiles, including geranyl formate content. For instance, rose-scented geranium cultivars like 'Bourbon', 'China', 'Egypt', 'Rober's Lemon Rose', and 'Frensham' show varying geranyl formate concentrations. []
- Season/Harvesting time: Seasonal variations and harvesting time can significantly impact essential oil composition, including geranyl formate levels. [, , ]
- Growth stage/Leaf age: Essential oil yield and composition, including geranyl formate content, change with leaf ontogeny in rose-scented geranium. [, ] Younger leaves tend to have higher concentrations of geranyl formate. []
- Environmental factors: Factors like soil sodicity, drought stress, and the presence of weeds can influence geranyl formate content in plants like rose-scented geranium. [, , ]
- Genetic factors: Polyploid seedlings of rose-scented geranium have been shown to have higher geranyl formate content compared to cutting seedlings, suggesting a genetic influence on its production. []
Q10: How does storage impact geranyl formate stability in essential oils?
A10: Improper storage conditions, particularly the presence of water, can lead to a significant decrease in geranyl formate content in rose-scented geranium oil over time. [] Proper storage, including drying over anhydrous sodium sulfate and using airtight containers, helps maintain geranyl formate levels. []
Q11: Can geranyl formate be chemically synthesized?
A11: Yes, geranyl formate can be synthesized chemically, as demonstrated by its use in Y-tube assays to assess its pheromone activity in house dust mites. []
Q12: Does geranyl formate have applications in materials science?
A12: Research highlights the potential of geranyl formate as an environmentally friendly shrinking agent for waste-expanded polystyrene (EPS). [] Its linear structure grants it superior dissolving power compared to some cyclic monoterpenes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


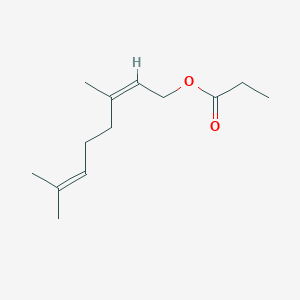
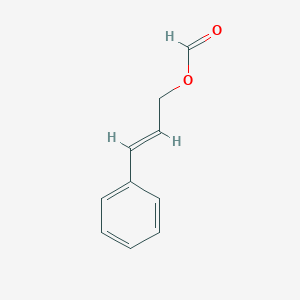
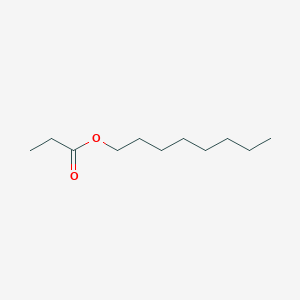
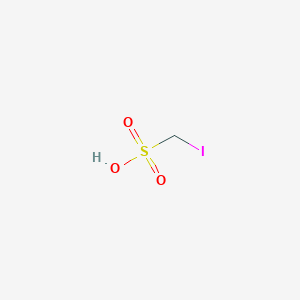
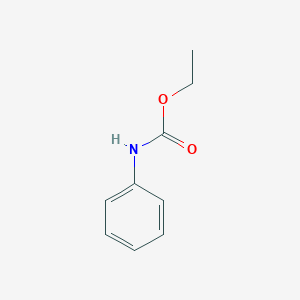
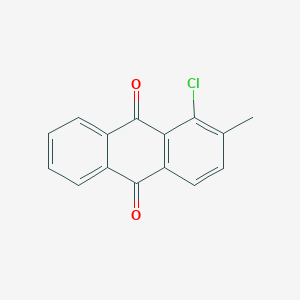

![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
